

# An In-depth Technical Guide to the Functional Groups of 1,1-Dimethylurea

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## Compound of Interest

Compound Name:	1,1-Dimethylurea
CAS No.:	1320-50-9
Cat. No.:	B072202

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This guide provides a comprehensive examination of the functional groups within **1,1-Dimethylurea** (DMU), offering insights into its structure, physicochemical properties, spectroscopic signature, and chemical reactivity. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships between the molecule's functional components and its diverse applications.

## Executive Summary

**1,1-Dimethylurea** (CAS No. 598-94-7), also known as N,N-Dimethylurea, is a substituted urea derivative that serves as a versatile building block in organic and medicinal chemistry.<sup>[1]</sup> Its unique arrangement of functional groups—a carbonyl, a primary amine, and a tertiary amine-like nitrogen—imparts a distinct set of properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.<sup>[1][2]</sup> Understanding the interplay of these groups is fundamental to manipulating the molecule's reactivity and harnessing its synthetic potential. This guide provides a detailed analysis of these functional groups, their characterization, and their role in the molecule's utility.

# Molecular Architecture and Functional Group Analysis

The chemical structure of **1,1-Dimethylurea**, with the molecular formula  $C_3H_8N_2O$ , is foundational to its properties and reactivity.[3] The molecule is an asymmetrical urea, where one nitrogen atom of the core urea structure is substituted with two methyl groups, while the other remains unsubstituted.

Caption: Molecular structure of **1,1-Dimethylurea**.

The primary functional groups that define **1,1-Dimethylurea** are:

- **Urea Backbone:** The central N-C(=O)-N scaffold. This core structure is planar due to resonance, which involves the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl carbon.
- **Carbonyl Group (C=O):** A key component of the urea structure, this group is a strong hydrogen bond acceptor and is responsible for characteristic spectroscopic signals.
- **Primary Amine Group (-NH<sub>2</sub>):** The unsubstituted nitrogen atom provides a site for nucleophilic attack and hydrogen bond donation.[4] This group is crucial for many of the condensation reactions in which DMU participates.
- **Tertiary Amine-like Moiety ((CH<sub>3</sub>)<sub>2</sub>N-):** The dimethyl-substituted nitrogen atom. While it is part of the urea system, its tertiary nature sterically hinders direct reactions at the nitrogen itself, but its electron-donating methyl groups influence the overall electron density of the molecule.

## Physicochemical Properties: A Functional Group Perspective

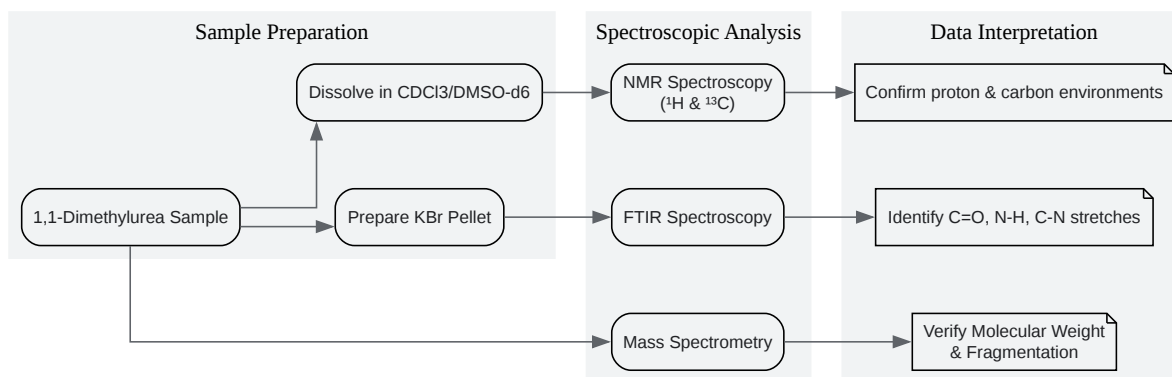
The macroscopic properties of **1,1-Dimethylurea** are a direct consequence of its molecular structure and the interplay between its functional groups.

Property	Value	Functional Group Contribution
Molecular Formula	C <sub>3</sub> H <sub>8</sub> N <sub>2</sub> O	-
Molecular Weight	88.11 g/mol	-
Appearance	White to off-white crystalline powder	The polar urea structure facilitates crystal lattice formation.[1][5]
Melting Point	178-183 °C	The ability to form intermolecular hydrogen bonds via the -NH <sub>2</sub> group contributes to a relatively high melting point.[3]
Solubility	Soluble in water and organic solvents	The polar carbonyl and amine groups allow for hydrogen bonding with water, while the methyl groups provide some affinity for organic solvents.[1]
Hydrogen Bond Donor Count	1	The single primary amine (-NH <sub>2</sub> ) group.[1]
Hydrogen Bond Acceptor Count	1	The carbonyl oxygen is the primary acceptor site.[1]
pKa	14.73 ± 0.50 (Predicted)	The molecule is essentially neutral, with the amine groups being very weak bases due to electron withdrawal by the adjacent carbonyl group.[1]

## Spectroscopic Characterization of Functional Groups

Identifying and confirming the functional groups of **1,1-Dimethylurea** is routinely achieved through a combination of spectroscopic techniques. Each method probes different aspects of

the molecular structure, providing a comprehensive analytical profile.



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Caption: Workflow for the spectroscopic characterization of **1,1-Dimethylurea**.

## Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the primary functional groups through their characteristic vibrational frequencies.

- **N-H Stretching:** The primary amine group (-NH<sub>2</sub>) typically shows one or two bands in the region of 3200-3400 cm<sup>-1</sup>.
- **C-H Stretching:** The methyl groups exhibit stretching vibrations just below 3000 cm<sup>-1</sup>.
- **C=O Stretching:** A strong, sharp absorption band, characteristic of the urea carbonyl, is observed around 1670 cm<sup>-1</sup>. This is a key diagnostic peak.
- **N-H Bending:** The bending vibration of the -NH<sub>2</sub> group appears in the 1600-1650 cm<sup>-1</sup> region, sometimes overlapping with the carbonyl stretch.

- C-N Stretching: The stretching of the carbon-nitrogen bonds occurs in the 1200-1400  $\text{cm}^{-1}$  range.
- Sample Preparation: Weigh approximately 1-2 mg of **1,1-Dimethylurea** and 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).
- Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The quality of the pellet depends on the homogeneity of the mixture.
- Pellet Formation: Transfer a small amount of the powder into a pellet press die.
- Pressing: Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, translucent KBr pellet.
- Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum after running a background scan.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is relatively simple.
  - A singlet is observed for the six equivalent protons of the two methyl groups ( $-\text{N}(\text{CH}_3)_2$ ).
  - A broad singlet corresponds to the two protons of the primary amine group ( $-\text{NH}_2$ ). The broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
- $^{13}\text{C}$  NMR: The proton-decoupled  $^{13}\text{C}$  NMR spectrum shows two distinct signals.
  - A signal for the carbonyl carbon ( $\text{C}=\text{O}$ ) typically appears in the range of 160-165 ppm.
  - A signal for the two equivalent methyl carbons ( $-\text{CH}_3$ ) is found further upfield, around 30 ppm.

- Solvent Selection: Choose a suitable deuterated solvent in which **1,1-Dimethylurea** is soluble, such as Deuterated Chloroform ( $\text{CDCl}_3$ ) or Dimethyl Sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).
- Sample Weighing: Accurately weigh 5-10 mg of the **1,1-Dimethylurea** sample.
- Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogeneous solution.
- Analysis: Insert the NMR tube into the spectrometer's probe for data acquisition.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For **1,1-Dimethylurea**, the electron ionization (EI) mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at an  $m/z$  of 88, confirming its molecular weight.

## Reactivity and Applications in Drug Development

The chemical behavior of **1,1-Dimethylurea** is dictated by its functional groups, making it a valuable reagent in synthesis.

- Nucleophilicity of the Primary Amine: The  $-\text{NH}_2$  group is a competent nucleophile. This reactivity is exploited in condensation reactions, such as the Biginelli reaction, to synthesize dihydropyrimidinones, which are heterocyclic scaffolds found in many pharmaceutical agents.[\[3\]](#)[\[5\]](#)
- Precursor for Heterocyclic Synthesis: **1,1-Dimethylurea** is a key intermediate in the production of various pharmaceuticals. It serves as a building block for complex organic molecules, including drugs like antipyrine and theophylline.[\[1\]](#)
- Source of Dimethylamine: In certain organic reactions, it can act as a source of dimethylamine, an important component in the synthesis of dyes and other chemicals.[\[1\]](#)

- **Agrochemical Synthesis:** The core structure of **1,1-Dimethylurea** is present in several herbicides. For example, it is a precursor to Diuron (3-(3,4-dichlorophenyl)-**1,1-dimethylurea**), a widely used herbicide that acts by inhibiting photosynthesis.<sup>[6][7]</sup> This application highlights how the basic DMU scaffold can be functionalized for specific biological activity.
- **Sustainable Chemistry:** It can form low-melting eutectic mixtures with other compounds, which can be used as environmentally benign solvents for various chemical reactions.<sup>[4]</sup>

## Conclusion

The functional groups of **1,1-Dimethylurea**—a primary amine, a tertiary amine-like nitrogen, and a central carbonyl group—collectively define its distinct chemical identity. They govern its physical properties, such as solubility and melting point, and provide a clear signature in spectroscopic analyses. From a synthetic standpoint, the nucleophilic primary amine is the primary site of reactivity, enabling its use as a versatile precursor in the synthesis of a wide array of pharmaceuticals and agrochemicals. For drug development professionals and researchers, a thorough understanding of these functional groups is paramount for effectively utilizing **1,1-Dimethylurea** as a strategic building block in the design and synthesis of novel chemical entities.

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